![molecular formula C15H24OSi B15066738 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one CAS No. 154735-89-4](/img/structure/B15066738.png)
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone is an organic compound with the molecular formula C15H24OSi. It is characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further connected to a phenyl ring substituted with a methyl group and an ethanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl ethanone and 3-(trimethylsilyl)propyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reaction. .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C).
Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl ethanones
Applications De Recherche Scientifique
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methylphenyl)ethanone: Lacks the trimethylsilyl group, resulting in different chemical and biological properties.
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)propanone: Similar structure but with a propanone moiety instead of ethanone.
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)butanone: Contains a butanone moiety, leading to variations in reactivity and applications
Uniqueness
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
154735-89-4 |
|---|---|
Formule moléculaire |
C15H24OSi |
Poids moléculaire |
248.43 g/mol |
Nom IUPAC |
1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C15H24OSi/c1-12-8-6-9-14(15(12)13(2)16)10-7-11-17(3,4)5/h6,8-9H,7,10-11H2,1-5H3 |
Clé InChI |
JZARWSLEXBHTDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CCC[Si](C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
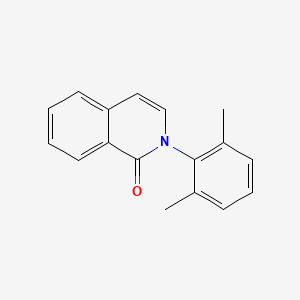
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
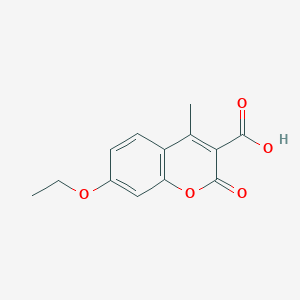
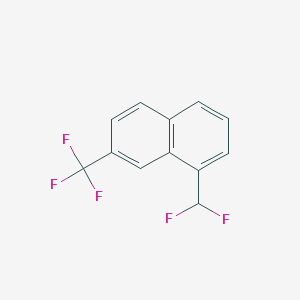
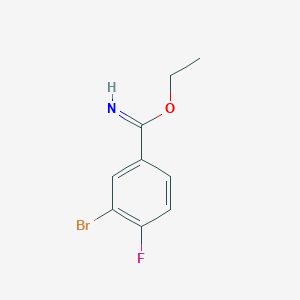
![7-Benzyl-1,4-dithia-7-azaspiro[4.4]nonane](/img/structure/B15066732.png)
![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)
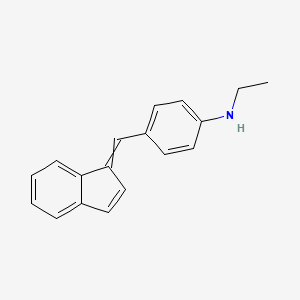
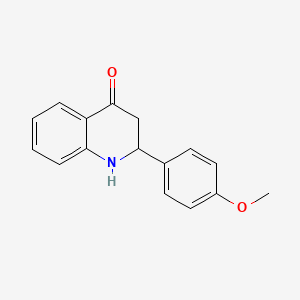
![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
